molecular formula C18H14BrN3O2S B2511665 Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-11-2

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2511665
CAS No.: 338957-11-2
M. Wt: 416.29
InChI Key: OPEHMLVWMOYUDA-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-11-2) is a triazine derivative with the molecular formula C₁₈H₁₄BrN₃O₂S and a molecular weight of 416.3 g/mol . This compound features a 1,2,4-triazine core substituted at the 3-position with a phenyl group, at the 5-position with a 4-bromophenylsulfanyl moiety, and at the 6-position with an ethoxycarbonyl group. It is synthesized via nucleophilic substitution or coupling reactions, typical for triazine derivatives .

Properties

IUPAC Name

ethyl 5-(4-bromophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEHMLVWMOYUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 7685592) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.

The molecular formula of this compound is C18H14BrN3O2SC_{18}H_{14}BrN_3O_2S with a molecular weight of 416.29 g/mol. The structure features a triazine core with a sulfenyl group and a bromophenyl substituent, contributing to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-bromoaniline. The process includes the formation of triazole derivatives through cyclization reactions followed by various modifications to introduce the ethyl carboxylate group .

Antimicrobial Activity

This compound has shown significant antimicrobial properties in various studies. For instance, it was evaluated for its efficacy against several bacterial strains, demonstrating notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL .

Anticancer Potential

Recent studies have also explored the anticancer potential of this compound. In vitro assays indicated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers and cell cycle arrest . The compound's ability to inhibit specific kinases associated with cancer progression has been highlighted as a promising avenue for further research.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .
  • Anticancer Mechanisms :
    • In research focusing on breast cancer cell lines, this compound was shown to significantly reduce cell viability and promote apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the bromophenyl group and variations in the triazine core have been explored to enhance potency and selectivity against target pathogens or cancer cells.

ModificationEffect on Activity
Bromine substitution on phenyl ringIncreased antimicrobial activity
Alteration of ethyl ester groupEnhanced anticancer properties

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate exhibits significant biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Activity : Research has indicated that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of human cancer cells such as HCT-116 and HeLa with IC50 values below 100 μM .
  • Anti-inflammatory Properties : Studies suggest that derivatives of triazines can inhibit nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases.

Agrochemical Applications

The compound's structural features allow it to function as a herbicide or pesticide:

  • Herbicidal Activity : Triazine derivatives are known for their effectiveness in controlling weed populations. This compound may exhibit similar properties due to its reactivity with biological targets in plants.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthetic Versatility : The presence of functional groups such as the bromine atom allows for electrophilic substitution reactions and nucleophilic attacks at specific sites on the molecule. This makes it a valuable building block for synthesizing more complex organic compounds.

Case Study 1: Anticancer Activity

A study published in PMC explored various triazine derivatives' anticancer activities. This compound was tested alongside other compounds and demonstrated significant cytotoxicity against HCT-116 and HeLa cell lines. The mechanism involved apoptosis induction through caspase activation and alterations in mitochondrial membrane potential .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on related compounds highlighted their ability to inhibit nitric oxide synthase activity in macrophages. This compound's structural analogs showed reduced inflammation markers in vitro, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the phenyl ring undergoes electrophilic aromatic substitution (SEAr) and nucleophilic substitution (SNAr) under controlled conditions:

Reaction TypeConditionsProductsYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives with arylboronic acids72-88%
Buchwald-Hartwig AminationCuI, L-proline, K₃PO₄, DMSO (110°C)Aryl amine derivatives65-78%

Mechanistic Insights :

  • The bromine atom activates the aromatic ring for palladium-catalyzed cross-couplings, enabling C–C bond formation with boronic acids or amines.

  • Steric hindrance from the triazine ring influences regioselectivity in these reactions.

Oxidation of the Sulfanyl Group

The sulfur atom in the sulfanyl (–S–) linker is susceptible to oxidation:

Oxidizing AgentConditionsProductsOxidation StateYieldReferences
H₂O₂ (30%)AcOH, 50°C, 6 hrSulfoxide (R–SO–R')+292%
mCPBACH₂Cl₂, 0°C → RT, 12 hrSulfone (R–SO₂–R')+485%

Key Findings :

  • Sulfone derivatives show enhanced stability and altered electronic properties compared to the parent compound.

  • Over-oxidation to sulfone is avoided by using milder agents like H₂O₂ in acetic acid.

Triazine Ring Modifications

The 1,2,4-triazine core participates in cycloadditions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductsApplicationsReferences
Diels-Alder ReactionMaleic anhydride, toluene, refluxFused bicyclic adductsBioactive scaffold synthesis
HydrolysisNaOH (aq.), EtOH, 70°CCarboxylic acid derivativeProdrug activation

Structural Impact :

  • Ring-opening via hydrolysis converts the ester group to a carboxylic acid, enhancing water solubility .

  • Diels-Alder adducts introduce sp³-hybridized centers, modifying planarity and π-conjugation.

Ester Group Transformations

The ethyl carboxylate group undergoes typical ester reactions:

Reaction TypeReagents/ConditionsProductsYieldReferences
TransesterificationMeOH, H₂SO₄, refluxMethyl ester analog89%
ReductionLiAlH₄, THF, 0°C → RTPrimary alcohol derivative76%

Functional Utility :

  • Transesterification allows tuning of lipophilicity for pharmacokinetic optimization .

  • Reduction to the alcohol enables further derivatization (e.g., alkylation, acylation) .

Comparative Reactivity of Structural Analogs

The bromophenyl and triazine substituents influence reactivity relative to similar compounds:

Compound VariationReactivity Difference vs. Parent CompoundCause
4-Chlorophenyl analogFaster SNAr due to better leaving groupLower bond strength of C–Cl
3-Trifluoromethylphenyl analogReduced electron density slows SEArElectron-withdrawing CF₃ group
Methyl ester analogEnhanced hydrolysis rateIncreased electrophilicity

Data synthesized from .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally analogous triazine derivatives, highlighting substituent variations and their impact on molecular weight, density, and other properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key References
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 3-Ph, 5-(4-BrPh-S) C₁₈H₁₄BrN₃O₂S 416.3 - -
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 3-Ph, 5-(2,5-Me₂Ph-S) C₂₀H₁₉N₃O₂S 365.45 1.28 (predicted) 518.4 (predicted)
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate 3-(4-MePh), 5-(3-CF₃Ph-S) C₂₀H₁₆F₃N₃O₂S 443.4 - -
Ethyl 5-[(2,6-dichlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate 3-Ph, 5-(2,6-Cl₂Ph-S) C₁₈H₁₃Cl₂N₃O₂S 406.29 - -
Ethyl 5-(methoxyamino)-3-phenyl-1,2,4-triazine-6-carboxylate 3-Ph, 5-(MeO-NH) C₁₃H₁₄N₄O₃ 290.28 - -
Key Observations:
  • Methyl and trifluoromethyl groups (e.g., in and ) improve lipophilicity, which may influence membrane permeability and bioavailability . Halogenated derivatives (e.g., dichloro in ) exhibit higher molecular weights and altered reactivity profiles due to steric and electronic effects .
Reaction Efficiency:
  • Bromine and chlorine substituents require longer reaction times due to reduced nucleophilicity .
  • Trifluoromethyl groups necessitate anhydrous conditions to prevent hydrolysis .

Computational and Crystallographic Data

  • Structural Validation : SHELX programs are widely used for crystallographic refinement of triazine derivatives, ensuring accurate bond-length and angle measurements .
  • Docking Studies : AutoDock Vina predicts binding modes of sulfanyl-triazine derivatives with proteins like FtsZ and DprE1, suggesting interactions with hydrophobic pockets .

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